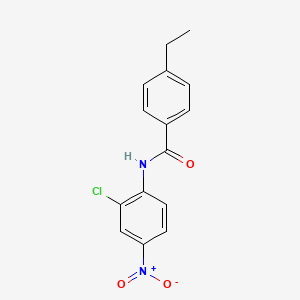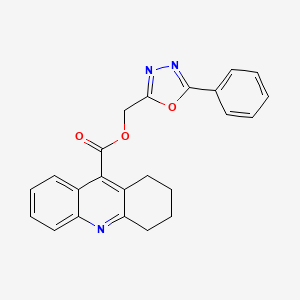![molecular formula C15H23ClN2O3 B4406858 4-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406858.png)
4-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
4-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a piperidine derivative and is commonly referred to as MDPV. MDPV is a synthetic stimulant that has been found to have a high affinity for the dopamine transporter, resulting in an increase in dopamine levels in the brain.
Aplicaciones Científicas De Investigación
MDPV has been extensively studied for its potential applications in the field of neuroscience. Research has shown that MDPV has a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease. Additionally, MDPV has been found to have potential applications in the treatment of drug addiction and depression.
Mecanismo De Acción
MDPV works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters, which leads to a feeling of euphoria and increased energy. The mechanism of action of MDPV is similar to that of other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDPV are similar to those of other stimulants. MDPV increases heart rate, blood pressure, and body temperature. It also causes a release of dopamine, norepinephrine, and serotonin in the brain, which leads to a feeling of euphoria and increased energy. However, the effects of MDPV are more potent and longer-lasting than those of other stimulants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for studying the dopamine system. Additionally, MDPV has a long half-life, which allows for prolonged exposure in experiments. However, MDPV is a controlled substance and is subject to strict regulations, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on MDPV. One area of interest is the potential use of MDPV in the treatment of Parkinson's disease. Additionally, research is needed to determine the long-term effects of MDPV use and its potential for addiction. Further research is also needed to better understand the mechanism of action of MDPV and its potential applications in the treatment of other disorders.
Propiedades
IUPAC Name |
4-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-12-5-7-16(8-6-12)9-10-20-15-11-13(2)3-4-14(15)17(18)19;/h3-4,11-12H,5-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNZVIWQMGHZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=CC(=C2)C)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4406788.png)
![4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406802.png)
![7-(2,3,4,9-tetrahydro-1H-carbazol-1-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4406808.png)

![N-(2,6-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4406831.png)

![5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4406847.png)

![1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4406856.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4406868.png)

![3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4406879.png)
![4-{[(3-ethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B4406887.png)